molecular formula C6H3F3N2 B6163488 3-ethynyl-1-(trifluoromethyl)-1H-pyrazole CAS No. 2169006-69-1

3-ethynyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B6163488
CAS No.: 2169006-69-1
M. Wt: 160.1
InChI Key:
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Description

3-ethynyl-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with an ethynyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazines with alkynes in the presence of a trifluoromethylating agent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-1-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydropyrazole derivatives.

    Substitution: The ethynyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out in solvents like tetrahydrofuran (THF) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydropyrazole derivatives.

Scientific Research Applications

3-ethynyl-1-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethynyl-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethynyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its pyrazole ring with ethynyl and trifluoromethyl substituents. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2169006-69-1

Molecular Formula

C6H3F3N2

Molecular Weight

160.1

Purity

95

Origin of Product

United States

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